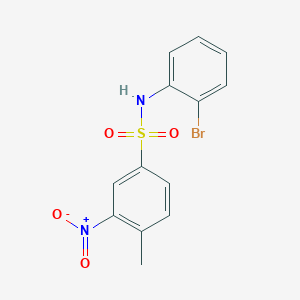amino]-N-(2-furylmethyl)benzamide](/img/structure/B5169655.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide, commonly known as CFM-2, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. CFM-2 is a synthetic compound that has been developed as a tool for investigating the role of calcium-activated chloride channels in physiological and pathological processes.
作用機序
CFM-2 selectively blocks calcium-activated chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to an increase in intracellular calcium levels, thus inhibiting chloride ion flux across the cell membrane.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CFM-2 inhibits chloride ion flux across the cell membrane, leading to depolarization of the membrane potential and inhibition of cell proliferation. In vivo studies have shown that CFM-2 can reduce airway hyperresponsiveness and inflammation in animal models of asthma.
実験室実験の利点と制限
One of the main advantages of CFM-2 is its selectivity for calcium-activated chloride channels, which allows for specific investigation of their role in various processes. However, CFM-2 has limitations in terms of its potency and stability, which can limit its usefulness in certain experiments. Additionally, CFM-2 has not been extensively studied in human subjects, and further research is needed to determine its safety and efficacy in clinical settings.
将来の方向性
There are several future directions for research on CFM-2. One area of interest is the development of more potent and stable analogs of CFM-2 that can be used in a wider range of experiments. Another area of interest is the investigation of the role of calcium-activated chloride channels in various disease processes, including cancer, cystic fibrosis, and hypertension. Finally, further research is needed to determine the safety and efficacy of CFM-2 in clinical settings, with the ultimate goal of developing new therapeutics based on its mechanism of action.
合成法
CFM-2 is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-(methylamino)benzoic acid, followed by the addition of 2-furylmethylamine. The resulting compound is then purified by column chromatography to obtain pure CFM-2.
科学的研究の応用
CFM-2 has been widely used in scientific research to investigate the role of calcium-activated chloride channels in various physiological and pathological processes. Calcium-activated chloride channels are involved in a variety of cellular functions, including regulation of membrane potential, cell volume, and ion homeostasis. CFM-2 has been shown to selectively block calcium-activated chloride channels, making it a valuable tool for investigating their role in these processes.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-22(27(24,25)18-10-6-15(20)7-11-18)16-8-4-14(5-9-16)19(23)21-13-17-3-2-12-26-17/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMUIKOAISWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)

![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)

![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5169611.png)

![2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5169621.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5169623.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea](/img/structure/B5169627.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
![5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5169647.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5169660.png)